Potassium 3-(piperazin-1-yl)propanoate
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Overview
Description
Potassium 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C7H14N2O2.K . It has a molecular weight of 196.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Potassium 3-(piperazin-1-yl)propanoate is 1S/C7H14N2O2.K/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Potassium 3-(piperazin-1-yl)propanoate is a powder that is stored at room temperature . It has a molecular weight of 196.29 .Scientific Research Applications
Carbon Dioxide Capture and Solvent Systems
Potassium 3-(piperazin-1-yl)propanoate derivatives are particularly noted for their applications in carbon dioxide capture technologies. Piperazine, when combined with potassium carbonate, enhances the absorption rate of CO2, making it a valuable component in amine and potassium carbonate solvents used for removing CO2 from natural gas and hydrogen streams. The addition of piperazine to potassium carbonate solutions significantly increases the rate of CO2 absorption, improves the solvent's capacity, and maintains a low heat of absorption, which is crucial for energy efficiency in industrial absorption processes. This combination is studied extensively for its thermodynamic and kinetic properties, providing a foundation for developing efficient CO2 capture systems (Cullinane & Rochelle, 2004).
Further research into piperazine/potassium carbonate solutions has focused on enhancing CO2 capture from flue gas, showcasing the potential for these mixtures to achieve high rates of CO2 removal with reduced energy requirements for solvent regeneration (Cullinane, Oyenekan, Lu, & Rochelle, 2005). These findings are instrumental in the development of more sustainable and cost-effective CO2 capture technologies.
Safety and Hazards
properties
IUPAC Name |
potassium;3-piperazin-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.K/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMHYVTEKVPKN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13KN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(piperazin-1-yl)propanoate |
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